3-(Pyrrolidin-1-ylmethyl)benzenethiol
Description
Properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVOYNRATMOAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Benzyl Halides
A common approach involves displacing a halide on a benzyl halide intermediate with pyrrolidine. For example, 3-(chloromethyl)benzenethiol can react with pyrrolidine in the presence of a base such as triethylamine (EtN) or sodium carbonate (NaCO) to form the desired product. However, direct substitution is complicated by the nucleophilic thiol group, necessitating protection prior to reaction.
Example Protocol :
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Protect the thiol group in 3-mercaptobenzyl chloride as a thioether using tert-butyl disulfide.
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React the protected intermediate with pyrrolidine (1.2 equiv) in dichloromethane (CHCl) at 0–25°C for 12–24 hours.
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Deprotect the thiol group using tributylphosphine (BuP) in tetrahydrofuran (THF).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | tert-butyl disulfide, EtN, CHCl | 85% |
| Substitution | Pyrrolidine, NaCO, CHCl | 72% |
| Deprotection | BuP, THF, 25°C | 90% |
Mannich Reaction for Simultaneous Functionalization
The Mannich reaction enables concurrent introduction of the pyrrolidine and thiol groups. 3-Mercaptobenzaldehyde reacts with pyrrolidine and formaldehyde under acidic conditions to yield the target compound. This one-pot method avoids intermediate isolation but requires strict pH control.
Optimized Conditions :
-
Solvent : Methanol (MeOH)
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Catalyst : Hydrochloric acid (HCl, 0.1 equiv)
-
Yield : 68%
Protection-Deprotection Strategies for Thiol Groups
Thioether Protection
Thiols are often protected as tert-butyl thioethers or trityl derivatives to prevent oxidation or undesired side reactions during pyrrolidine coupling.
Comparative Table :
| Protecting Group | Deprotection Reagent | Efficiency |
|---|---|---|
| tert-Butyl | BuP | 90% |
| Trityl | AgNO, MeOH | 82% |
| Acetyl | NaOH, HO | 75% |
Boc-Mediated Stabilization
Boc protection of pyrrolidine nitrogen enhances stability during purification. For instance, 3-(Boc-pyrrolidin-1-ylmethyl)benzenethiol is synthesized via coupling of Boc-pyrrolidine with a benzyl bromide intermediate, followed by deprotection with trifluoroacetic acid (TFA).
Procedure :
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React 3-bromobenzyl bromide with Boc-pyrrolidine (1.5 equiv) using KCO in dimethylformamide (DMF) at 80°C.
-
Purify via flash chromatography (ethyl acetate/hexanes).
Yield : 78% over two steps.
Palladium-Catalyzed Coupling Approaches
| Condition | Disulfide Formation Rate |
|---|---|
| Air, 25°C | 50% after 12 hours |
| N, 25°C | <5% after 24 hours |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-1-ylmethyl)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The pyrrolidin-1-ylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Sulfonic Acids: Formed by further oxidation of disulfides.
Thiolate Anions: Formed by reduction of the thiol group.
Substituted Derivatives: Formed by nucleophilic substitution of the pyrrolidin-1-ylmethyl group.
Scientific Research Applications
3-(Pyrrolidin-1-ylmethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Pyrrolidin-1-ylmethyl)benzenethiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The pyrrolidin-1-ylmethyl group can interact with various receptors and enzymes, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and inferred physicochemical properties of 3-(Pyrrolidin-1-ylmethyl)benzenethiol and analogs:
Key Observations:
In contrast, 3-(Trifluoromethyl)benzenethiol exhibits strong electron withdrawal via -CF₃, increasing thiol acidity (pKa likely <6) . Benzenethiol serves as the reference, with a pKa of ~6.6, making it less acidic than trifluoromethyl derivatives but more reactive than amine-substituted analogs .
Steric and Lipophilic Effects: The methylpiperidine analog () has higher molecular weight and LogP (~2.8 vs. ~2.1 for pyrrolidine), suggesting greater lipophilicity due to the methyl group and six-membered ring. This could enhance membrane permeability in pharmaceutical contexts.
Biological Activity
3-(Pyrrolidin-1-ylmethyl)benzenethiol is an organic compound characterized by a thiol group (-SH) bonded to a benzene ring, which is further substituted with a pyrrolidine moiety. Its molecular formula is CHNS, with a molecular weight of approximately 197.31 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science.
Structural Characteristics
The structure of this compound is significant in understanding its biological activity. The thiol group allows for reversible interactions through disulfide bond formation or coordination with metal ions, which can influence enzyme activity and cellular signaling pathways. The presence of the pyrrolidine ring contributes to the compound's unique properties, enhancing its binding affinity with various biological macromolecules such as proteins and enzymes.
Interaction Studies
Research indicates that this compound interacts with several biological targets, particularly enzymes involved in metabolic pathways. The binding affinity of this compound to proteins can modulate their activity, potentially leading to therapeutic applications. For instance, studies have suggested that the compound may influence enzyme kinetics through reversible inhibition mechanisms.
Potential Applications
The biological activity of this compound opens avenues for its application in drug design and development. Its ability to form disulfide bonds can be exploited in creating more effective drugs targeting specific diseases, including cancer and infectious diseases. Further exploration of its interactions with various targets is necessary to elucidate its full potential.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(Trifluoromethyl)benzenethiol | Contains trifluoromethyl group | Exhibits different electronic properties due to fluorine atoms |
| 4-Mercapto-3,5-bis(trifluoromethyl)benzonitrile | Contains nitrile functionality | Potentially higher reactivity towards electrophiles |
| 4-(Chlorobenzyl)benzenethiol | Chlorobenzyl substituent | Displays varied biological activity due to chlorine's electronegativity |
| 2,3-Bis(trifluoromethyl)benzenethiol | Two trifluoromethyl groups | Increased lipophilicity affecting solubility and bioavailability |
This table illustrates how variations in substituents can significantly alter chemical behavior and biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Pyrrolidin-1-ylmethyl)benzenethiol, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-(chloromethyl)benzenethiol with pyrrolidine in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) yields the target molecule . Intermediates are characterized using HPLC (retention time analysis) and NMR spectroscopy (e.g., δ ~2.7 ppm for pyrrolidine methylene protons) . ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~208).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS guidelines: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation (P95 respirators recommended). Store in sealed containers away from oxidizers. Acute toxicity (oral LD₅₀ ~42.6 mg/kg in rats) necessitates strict exposure control .
Q. How can standard analytical techniques validate the purity and structure of this compound?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). ¹H-NMR confirms substitution patterns (e.g., aromatic protons at δ ~7.2–7.5 ppm, pyrrolidine protons at δ ~1.8–2.9 ppm). FT-IR identifies thiol (-SH) stretches (~2550 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How does this compound function in corrosion inhibition studies?
- Methodological Answer : Evaluate inhibition efficiency via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media (e.g., 0.1 M HCl). Adsorption isotherms (Langmuir/Freundlich) model surface interactions. For example, benzenethiol derivatives show >80% efficiency at 500 ppm due to chemisorption on metal surfaces .
Q. What catalytic systems enhance the oxidative coupling of this thiol to disulfides?
- Methodological Answer : Scandium(III) triflate or diisopropylamine catalyzes thiol-to-disulfide conversion under mild conditions (room temperature, 30 min). Monitor reaction progress via GC-MS, achieving >99% yield with 1.1 equiv thiol .
Q. How can Surface-Enhanced Raman Spectroscopy (SERS) improve trace detection of this compound?
- Methodological Answer : Use Ag or Au nanoparticle-coated substrates for SERS. Optimize laser power (e.g., 15 mW at 532 nm) to avoid degradation. Characteristic peaks (e.g., C-S stretch ~680 cm⁻¹) enable detection at ppm levels in complex matrices .
Q. What metabolic pathways are predicted for this compound in biological systems?
- Methodological Answer : In vitro assays (e.g., liver microsomes) identify S-methylation metabolites. LC-HRMS tracks sulfoxide/sulfone derivatives. Computational tools (e.g., ADMET Predictor™) model bioavailability and toxicity, noting potential CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
